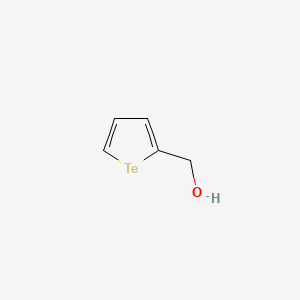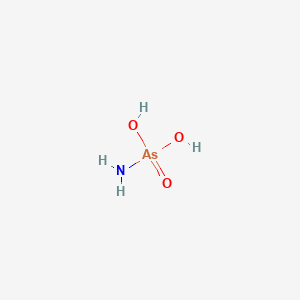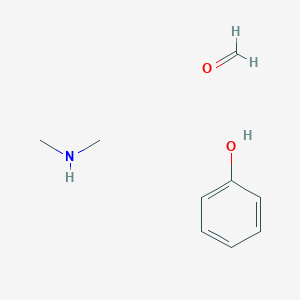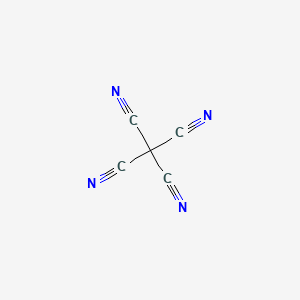![molecular formula C16H22O4S B14694694 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid CAS No. 27124-95-4](/img/structure/B14694694.png)
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid is an organic compound characterized by the presence of a cyclohexyl ring substituted with a 3,4-dimethoxyphenyl group and a sulfanylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions starting from cyclohexanone. This may involve reduction and subsequent functionalization to introduce the desired substituents.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclohexyl intermediate reacts with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production.
化学反応の分析
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]sulfanylacetic acid
- 2-[2-(3,4-Dimethoxyphenyl)propyl]sulfanylacetic acid
- 2-[2-(3,4-Dimethoxyphenyl)butyl]sulfanylacetic acid
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to its linear analogs
特性
CAS番号 |
27124-95-4 |
|---|---|
分子式 |
C16H22O4S |
分子量 |
310.4 g/mol |
IUPAC名 |
2-[2-(3,4-dimethoxyphenyl)cyclohexyl]sulfanylacetic acid |
InChI |
InChI=1S/C16H22O4S/c1-19-13-8-7-11(9-14(13)20-2)12-5-3-4-6-15(12)21-10-16(17)18/h7-9,12,15H,3-6,10H2,1-2H3,(H,17,18) |
InChIキー |
OIZZURHKYIZIGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CCCCC2SCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)

![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)




![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)


![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)

